molecular formula C6H4BrClO2 B1287070 3-Bromo-5-chlorobenzene-1,2-diol CAS No. 180995-18-0

3-Bromo-5-chlorobenzene-1,2-diol

Cat. No.: B1287070
CAS No.: 180995-18-0
M. Wt: 223.45 g/mol
InChI Key: CZDVOQBFSGTTEI-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzene-1,2-diol is a useful research compound. Its molecular formula is C6H4BrClO2 and its molecular weight is 223.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Properties and Molecular Interactions

Studies on the temperature dependence of dissociative electron attachment to bromo- and chloro-substituted benzenes offer insights into the electronic and structural dynamics of such molecules (Mahmoodi-Darian et al., 2010). Moreover, the investigation of heat capacities and densities of liquid chloro-, bromo-, and bromochloro-substituted benzenes provides fundamental data for understanding their thermodynamic behavior, which is essential for their application in material science and engineering (Góralski & Piekarski, 2007).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds using bromo- and chloro-substituted benzenes as precursors highlights their role in medicinal chemistry and drug discovery. For example, benzamide derivatives with potential biological activity have been synthesized from bromo- and chloro-substituted benzene compounds (Bi, 2015). This underscores the utility of such compounds in the synthesis of biologically active molecules.

Molecular Structure and Hydrogen Bonding

The detailed structural analysis of compounds related to 3-Bromo-5-chlorobenzene-1,2-diol, such as the study on 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, reveals the significance of molecular conformation, hydrogen bonding, and intermolecular interactions in determining the physicochemical properties of these molecules (Zhang, 2009). Understanding these aspects is crucial for the design and development of new materials and pharmaceuticals.

Environmental and Green Chemistry Applications

The research into halogen exchange reactions under hydrothermal conditions, involving bromoaromatics, demonstrates the potential of bromo- and chloro-substituted benzenes in green chemistry applications. These studies explore sustainable methods for the synthesis of halogenated compounds, which are important intermediates in various industrial processes (Alhazmi et al., 2011).

Properties

IUPAC Name

3-bromo-5-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVOQBFSGTTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590871
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180995-18-0
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-bromo-5-chloro-2-hydroxybenzaldehyde (49.5 g, 0.21 mol) in 0.5N aqueous NaOH (500 ml, 250 mmol) at 40° C. was added dropwise hydrogen peroxide (21.4 g of a 35% aqueous solution, 220 mmol) over 15 minutes and the resultant mixture stirred for 16 hours. The mixture was cooled to room temperature, diluted with 1N aqueous NaOH (200 ml) and washed with diethyl ether (3×300 ml). The aqueous layer was acidified with concentrated HCl to pH 2 and extracted with diethyl ether (3×200 ml). The organic extracts were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound as a red/brown solid (46.0 g, 99% yield).
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
99%

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